molecular formula C11H13F6N3O3 B3830208 2-ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine CAS No. 5226-19-7

2-ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine

Cat. No.: B3830208
CAS No.: 5226-19-7
M. Wt: 349.23 g/mol
InChI Key: IWJIUZXHKYNDEZ-UHFFFAOYSA-N
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Description

2-Ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine is a heterocyclic compound featuring a six-membered oxadiazine ring substituted with ethoxy, morpholino, and two trifluoromethyl groups. The oxadiazine core is characterized by alternating oxygen and nitrogen atoms, conferring unique electronic and steric properties. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the morpholino substituent improves solubility and bioavailability.

Properties

IUPAC Name

2-ethoxy-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F6N3O3/c1-2-22-8-19-9(10(12,13)14,11(15,16)17)18-7(23-8)20-3-5-21-6-4-20/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJIUZXHKYNDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(N=C(O1)N2CCOCC2)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327627
Record name 2-Ethoxy-6-morpholino-4,4-di(trifluoromethyl)-4h-1,3,5-oxadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5226-19-7
Record name 2-Ethoxy-6-morpholino-4,4-di(trifluoromethyl)-4h-1,3,5-oxadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine typically involves the reaction of ethoxy-substituted precursors with morpholine and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the oxadiazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazine derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.

    Substitution: The ethoxy and morpholino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazine derivatives with additional functional groups, while substitution reactions can introduce new substituents to the oxadiazine ring.

Scientific Research Applications

2-ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Triazine Derivatives ()

Compounds such as 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline () share substituents (morpholino groups) but differ in their core structure. Triazines (1,3,5-triazine) have three nitrogen atoms, while oxadiazines contain two nitrogen and one oxygen atom. This difference impacts electronic density and reactivity:

  • Reactivity : Triazines are more electron-deficient, favoring nucleophilic aromatic substitution. Oxadiazines, with oxygen in the ring, exhibit moderate electrophilicity and are prone to ring-opening reactions under acidic conditions.
  • Stability: The trifluoromethyl groups in the oxadiazine derivative enhance thermal stability compared to non-fluorinated triazines.
Triazolone Derivatives ()

The compound 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one (Aprepitant analog) shares trifluoromethyl and morpholino motifs but features a triazolone core. Triazolones are five-membered rings with mixed nitrogen-oxygen chemistry, often used in drug design (e.g., Aprepitant, an antiemetic). The smaller ring size increases ring strain but enhances hydrogen-bonding capacity compared to oxadiazines.

Substituent Effects

Ethoxy vs. Aryloxy Groups

The ethoxy group in the oxadiazine derivative is less sterically hindered than the bulky 3,5-bis(trifluoromethyl)phenyl ethoxy group in Aprepitant analogs (). This difference influences binding affinity in biological targets and solubility in polar solvents.

Morpholino Positioning

In the oxadiazine, the morpholino group occupies position 6, whereas in triazine derivatives (), morpholino groups are at positions 4 and 4. Positional variation alters steric interactions and hydrogen-bonding networks, affecting crystallization behavior and solubility.

Trifluoromethyl Groups

The bis(trifluoromethyl) substitution in the oxadiazine enhances hydrophobicity (logP ~3.5 estimated) compared to mono-trifluoromethyl triazolones (). This property may improve blood-brain barrier penetration in drug candidates.

Data Tables

Table 1. Structural and Functional Comparison

Property 2-Ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline Aprepitant Analog
Core Structure 1,3,5-Oxadiazine 1,3,5-Triazine 1,2,4-Triazolone
Key Substituents Ethoxy, morpholino, CF3 Morpholino CF3, morpholino, aryloxy
Molecular Weight ~380 g/mol (estimated) 342 g/mol ~650 g/mol
Synthetic Yield Not reported 92% Not reported
Application Potential Agrochemical intermediates, catalysts Pharmaceutical precursors Antiemetic drugs

Table 2. Substituent Impact on Properties

Substituent Effect on Oxadiazine Comparison to Triazine/Triazolone
Trifluoromethyl ↑ Lipophilicity, ↓ metabolic oxidation More pronounced in oxadiazine due to dual CF3
Morpholino ↑ Solubility, ↑ hydrogen bonding Position 6 in oxadiazine reduces steric clash vs. triazine
Ethoxy Moderate steric bulk, flexible Less bulky than Aprepitant’s aryloxy group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine
Reactant of Route 2
Reactant of Route 2
2-ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine

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